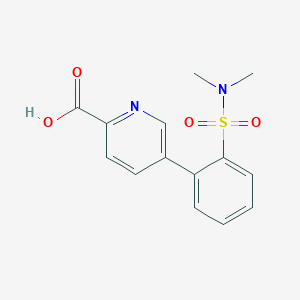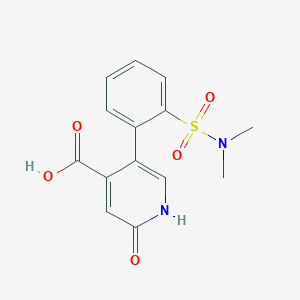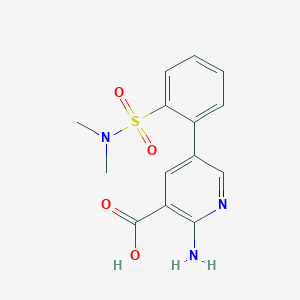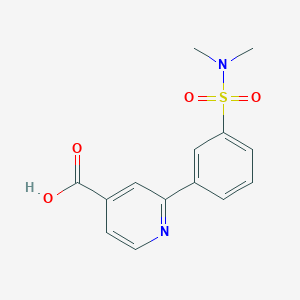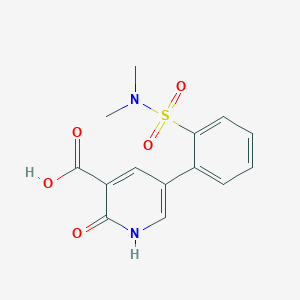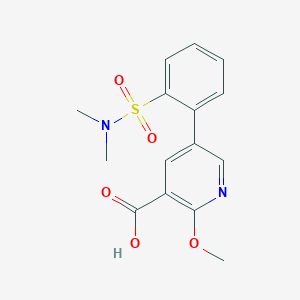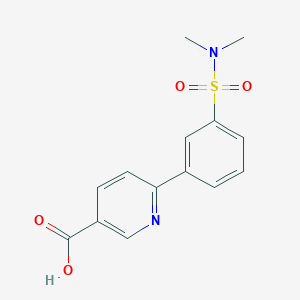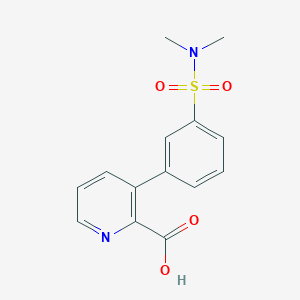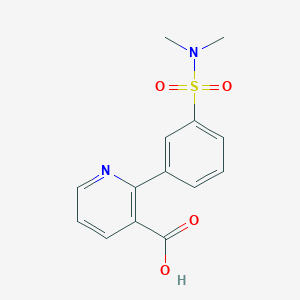
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% (DMSHNA-95) is a versatile and important compound in the field of synthetic organic chemistry. It is a carboxylic acid and a derivative of nicotinic acid, which is a form of vitamin B3. DMSHNA-95 is widely used in the synthesis of various compounds, including pharmaceuticals and biochemicals, and has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-diabetic drugs.
Mecanismo De Acción
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is not completely understood. However, it is believed to act as an enzyme inhibitor, which means it can block the activity of certain enzymes that are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% may act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which may lead to increased bioavailability of drugs. Additionally, it has been suggested that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% may have antioxidant effects, which could potentially protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals and biochemicals. Additionally, it has been used in the study of enzyme inhibition and drug metabolism. However, one limitation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is that its mechanism of action is not completely understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
The potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and biochemicals. Additionally, further research could be conducted into the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% and its potential uses in drug delivery systems. Finally, further research could be conducted into its potential as an antioxidant, which could lead to new therapeutic strategies for treating diseases caused by free radical damage.
Métodos De Síntesis
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is relatively straightforward and involves the reaction of 3-N,N-dimethylsulfamoylphenylhydrazine with 2-hydroxynicotinic acid in the presence of a base. This reaction is typically conducted at a temperature of 70-80°C for 1-2 hours. The product of the reaction is a white crystalline solid that is 95% pure 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%.
Propiedades
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(17)15-8-10/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYQSDIOADDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


